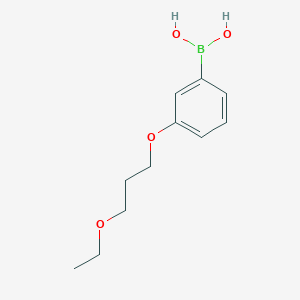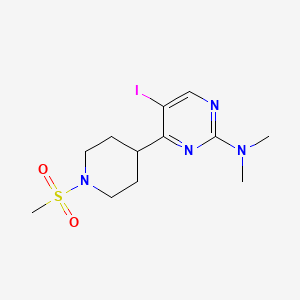![molecular formula C7H8N2OS2 B1400166 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol CAS No. 150787-17-0](/img/structure/B1400166.png)
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
Vue d'ensemble
Description
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is a heterocyclic compound that features a thiopyrano-pyrimidine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit to form the six-membered thiopyrano ring fused to the pyrimidine ring. Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit. These reactions often require specific catalysts and conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives and other substituted pyrimidines.
Applications De Recherche Scientifique
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and radioprotective agent.
Medicine: Explored for its analgesic, anti-inflammatory, antihypertensive, and anticancer properties.
Industry: Utilized in the development of herbicides, fungicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol involves its interaction with various molecular targets and pathways. The sulfur-containing groups can interact with thiol groups in proteins, affecting their function. Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-thioxopyrimidines: These compounds share a similar pyrimidine core with an exocyclic sulfur atom.
Thiopyranopyrimidines: Compounds with a thiopyrano ring fused to a pyrimidine ring.
Uniqueness
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of both sulfur and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
2-sulfanylidene-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS2/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQMYJWWOOXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)

![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)
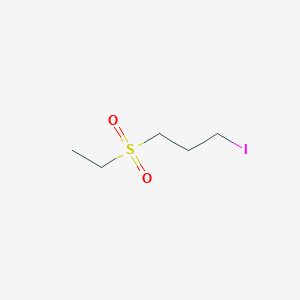

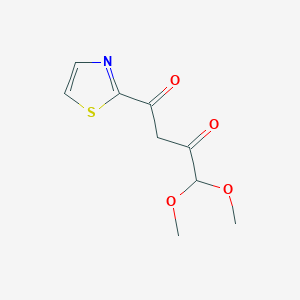
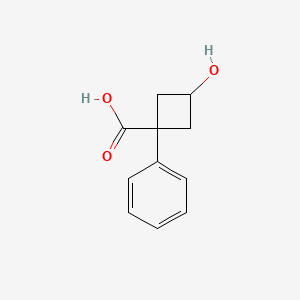
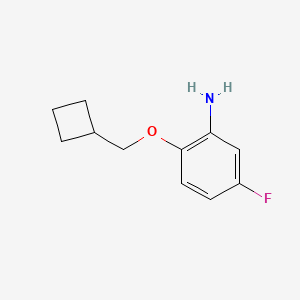

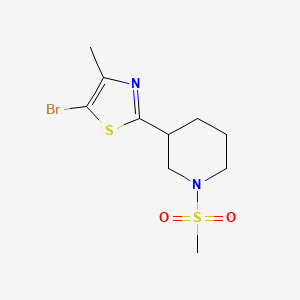
amine](/img/structure/B1400101.png)
